molecular formula C15H17NO3S B5554760 N-(2-methoxybenzyl)-1-phenylmethanesulfonamide

N-(2-methoxybenzyl)-1-phenylmethanesulfonamide

Cat. No. B5554760
M. Wt: 291.4 g/mol
InChI Key: RPEHARSVDODOCM-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-phenylmethanesulfonamide, also known as NSC-39830, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as an inhibitor of cancer cell growth and as a potential treatment for neurodegenerative diseases.

Scientific Research Applications

Asymmetric Cyclopropanations

H. Davies et al. (1996) explored the asymmetric cyclopropanation catalyzed by rhodium N-(arylsulfonyl)prolinate, a method significant for the synthesis of functionalized cyclopropanes with high diastereoselective and enantioselective properties. This process is pivotal for practical enantioselective synthesis, especially in creating stereochemically complex molecules crucial in drug development and materials science Davies et al., 1996.

p-Methoxybenzyl Ether Cleavage

R. Hinklin and L. Kiessling (2002) demonstrated the cleavage of p-methoxybenzyl ethers to sulfonamides in the presence of catalytic trifluoromethanesulfonic acid. This methodology is crucial for protecting group removal in synthetic chemistry, allowing for high-yield conversions and minimal purification needs, thus improving the efficiency of chemical syntheses Hinklin & Kiessling, 2002.

Oxidation Reactions

S. Lai et al. (2002) investigated the oxidation of methoxy substituted benzyl phenyl sulfides, distinguishing between oxidants reacting through single electron transfer and those involving direct oxygen atom transfer. This study contributes to understanding oxidative processes in organic chemistry, particularly in the selective formation of sulfides, sulfoxides, and sulfones Lai et al., 2002.

Synthesis of Substituted Bibenzyls

Research by R. Juneja et al. (1987) on the isolation and characterization of new substituted bibenzyls from Cymbidium Aloifolium highlights the importance of natural products in providing novel structures that can be utilized in the development of new materials and pharmaceuticals. These compounds, including aloifol I, II, and 6-O-methylcoelonin, underscore the diversity of chemical structures accessible from natural sources Juneja et al., 1987.

Corrosion Inhibition

Priyanka Singh and M. Quraishi (2016) investigated the corrosion inhibiting properties of novel Schiff bases for mild steel in 1 M HCl, revealing the potential of these compounds in protecting industrial materials. Such studies are crucial for developing more efficient and environmentally friendly corrosion inhibitors, which are essential for extending the lifespan of metal structures and components Singh & Quraishi, 2016.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-19-15-10-6-5-9-14(15)11-16-20(17,18)12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEHARSVDODOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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